2-(Trifluoromethyl)oxirane
Description
Significance of Fluorinated Epoxides in Advanced Synthetic Methodologies
Fluorinated epoxides, with 2-(trifluoromethyl)oxirane as a prominent example, are of paramount importance in modern synthetic organic chemistry. The incorporation of fluorine atoms or fluoroalkyl groups into organic molecules can profoundly alter their physical, chemical, and biological properties. chim.ittandfonline.com This has led to a surge in the development of synthetic methods utilizing fluorinated building blocks. nih.gov
The significance of fluorinated epoxides stems from several key aspects:
Introduction of Fluorine: They serve as valuable synthons for introducing the trifluoromethyl group or other fluorinated moieties into a wide range of molecular architectures. nih.gov The C-F bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. chim.ittandfonline.com
Versatile Chemical Reactivity: The strained three-membered ring of epoxides is prone to ring-opening reactions with a variety of nucleophiles. helsinki.firesearchgate.net This reactivity allows for the construction of complex molecules with stereocontrol, leading to the formation of densely functionalized products. For instance, the ring-opening of this compound can lead to the formation of trifluoromethyl-substituted alcohols, amines, and other valuable intermediates. nih.govrsc.org
Access to Novel Chemical Space: Fluorinated epoxides provide access to unique molecular scaffolds that are otherwise difficult to synthesize. gmpplastic.commendelchemicals.com For example, they are precursors to fluorinated oxetanes, a class of four-membered heterocycles that are of great interest in drug discovery due to their favorable pharmacological properties. gmpplastic.commendelchemicals.com
Medicinal and Agrochemical Applications: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. nih.govresearchgate.net The use of fluorinated epoxides as starting materials facilitates the synthesis of new and improved bioactive compounds, including potent enzyme inhibitors and receptor modulators. nih.gov
The data table below summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 359-41-1 |
| Molecular Formula | C₃H₃F₃O |
| Molecular Weight | 112.05 g/mol |
| Boiling Point | 25-32 °C |
| Density | 1.294 g/mL at 25 °C |
Historical Development and Evolution of Research on this compound
The journey of this compound from a laboratory curiosity to a valuable synthetic intermediate reflects the broader advancements in fluorine chemistry. Early synthetic routes to this compound were often cumbersome and employed hazardous reagents.
Early Synthetic Approaches:
Initial preparations of this compound involved multi-step sequences. One of the earlier documented methods started from 3,3,3-trifluoropropene (B1201522). researchgate.net A notable early synthesis involved the reduction of 3-bromo-1,1,1-trifluoroacetone (B149082) with lithium aluminum hydride, followed by cyclization with a strong base to form the epoxide ring. google.com However, the preparation of the starting brominated ketone was complex. google.com
Improvement of Synthetic Methods:
Over the years, significant efforts have been directed towards developing more efficient and scalable syntheses of this compound. An improved industrial process was developed involving the reduction of 3-chloro-1,1,1-trifluoroacetone followed by cyclization, which avoided the use of the more difficult-to-prepare brominated precursor. google.com
The epoxidation of 3,3,3-trifluoropropene using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) has also been a widely used method. researchgate.net The synthesis of enantiomerically pure (R)- and (S)-2-(trifluoromethyl)oxirane has been a significant milestone, enabling the asymmetric synthesis of chiral fluorinated compounds. acs.org These chiral epoxides are crucial for the development of stereochemically defined drug candidates.
Modern Synthetic Developments:
Contemporary research continues to refine the synthesis and expand the applications of this compound. Recent advancements include the development of catalytic methods for its preparation, which offer improved efficiency and selectivity. msu.ru
The reactivity of this compound has been extensively explored. Key research findings include:
Regio- and Diastereoselective Ring-Opening: Studies have demonstrated the highly selective ring-opening of chiral this compound with various nucleophiles, providing access to a range of optically active trifluoromethyl-containing compounds. rsc.org
Lithiation-Borylation Reactions: A significant development has been the ring-opening lithiation-borylation of this compound, which yields versatile trifluoromethyl-substituted α-tertiary boronic esters. These intermediates are valuable for creating carbon-carbon bonds and accessing complex molecular architectures. nih.govresearchgate.net
Synthesis of Heterocycles: The epoxide has been utilized as a starting material for the synthesis of various trifluoromethylated heterocycles, such as morpholines and tetrahydrofurans, which are important scaffolds in medicinal chemistry. researchgate.net
Cycloaddition Reactions: The cycloaddition of carbon dioxide with this compound has been investigated as a route to fluorinated cyclic carbonates, highlighting its utility in green chemistry. academie-sciences.fr
The timeline below provides a simplified overview of the evolution of synthetic methods for this compound.
| Time Period | Key Development |
| Mid-20th Century | Initial syntheses from halogenated acetones. google.com |
| Late 20th Century | Development of methods from 3,3,3-trifluoropropene and synthesis of enantiomerically pure forms. researchgate.netacs.org |
| 21st Century | Advanced catalytic methods and exploration of novel reactions like lithiation-borylation and cycloadditions. nih.govmsu.ruacademie-sciences.fr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRARFZZMGLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28086-47-7 | |
| Record name | Oxirane, 2-(trifluoromethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28086-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50957318 | |
| Record name | 2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-41-1 | |
| Record name | 2-(Trifluoromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, (trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 2 Trifluoromethyl Oxirane
Ring-Opening Reactions of the 2-(Trifluoromethyl)oxirane Moiety
The presence of the highly electronegative trifluoromethyl group significantly influences the reactivity of the oxirane ring in this compound, making it a valuable substrate for various synthetic transformations. The ring-opening reactions of this epoxide are of particular interest as they provide a pathway to a diverse range of trifluoromethyl-containing compounds. These reactions are primarily driven by the release of ring strain inherent in the three-membered ether ring. researchgate.net The electrophilic nature of the carbon atoms in the oxirane ring is enhanced by the electron-withdrawing trifluoromethyl group, facilitating nucleophilic attack. nih.govresearchgate.net
The reaction of this compound with nucleophiles is a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups. These reactions generally proceed via an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. researchgate.netbeilstein-journals.org The regioselectivity and stereoselectivity of these reactions are critical aspects that dictate the structure of the final product.
Oxygen-centered nucleophiles, such as alcohols and phenols, readily react with this compound to yield valuable β-alkoxy and β-aryloxy alcohols. libretexts.org These reactions are often catalyzed by acids or bases to activate the epoxide ring or enhance the nucleophilicity of the oxygen species. researchgate.net For instance, the reaction of 2,2-bis(trifluoromethyl)oxirane (B3041556) with various alcohols in the presence of a phase transfer catalyst and a base like sodium or potassium hydroxide (B78521) yields the corresponding tertiary alcohols. researchgate.net While benzyl (B1604629) alcohol and phenol (B47542) show lower reactivity, producing adducts in moderate yields, more reactive fluorinated alcohols like CF₃CH₂OH can lead to significantly higher yields of the ring-opened products. researchgate.net
Table 1: Reaction of 2,2-bis(trifluoromethyl)oxirane with Oxygen-Centered Nucleophiles researchgate.net
| Nucleophile | Catalyst/Base | Product | Yield (%) |
|---|---|---|---|
| CH₃OH | (C₄H₉)₄N⁺HSO₄⁻ / NaOH | R[OCH₂C(CF₃)₂OH] | 43-53 |
| C₂H₅OCH₂CH₂OH | (C₄H₉)₄N⁺HSO₄⁻ / NaOH | R[OCH₂C(CF₃)₂OH] | 43-53 |
| HOCH₂CH₂OH | (C₄H₉)₄N⁺HSO₄⁻ / NaOH | R[OCH₂C(CF₃)₂OH]₂ | 43-53 |
| Benzyl alcohol | (C₄H₉)₄N⁺HSO₄⁻ / NaOH | ArOCH₂C(CF₃)₂OH | 31-35 |
| Phenol | (C₄H₉)₄N⁺HSO₄⁻ / NaOH | ArOCH₂C(CF₃)₂OH | 31-35 |
| CF₃CH₂OH | (C₄H₉)₄N⁺HSO₄⁻ / NaOH | Ring-opened product | 82-97 |
| ClCF₂CH₂OH | (C₄H₉)₄N⁺HSO₄⁻ / NaOH | Ring-opened product | 82-97 |
| HCF₂CF₂CH₂OH | (C₄H₉)₄N⁺HSO₄⁻ / NaOH | Ring-opened product | 82-97 |
| Hexafluoro-iso-propanol | (C₄H₉)₄N⁺HSO₄⁻ / NaOH | Adduct | 43 |
| iso-propanol | (C₄H₉)₄N⁺HSO₄⁻ / NaOH | O[CH₂C(CF₃)₂OH]₂ | 56 |
Nitrogen-centered nucleophiles, particularly amines and azides, are crucial for the synthesis of trifluoromethyl-containing amino alcohols, which are valuable building blocks in medicinal chemistry. researchgate.net The regioselective opening of the oxirane ring by amines is a key reaction that yields intermediates with potential biological activity. researchgate.net For example, the reaction of [(perfluoroalkyl)methyl] oxiranes with primary and secondary aliphatic amines results in selective ring opening at the less substituted carbon (Cβ). researchgate.net Secondary amines such as diethylamine (B46881) and diethanolamine (B148213) react selectively through the NH moiety, without the involvement of the OH group in the latter case. researchgate.net The reaction conditions can influence the products when primary amines are used. researchgate.net The synthesis of β-amino-α-trifluoromethyl alcohols can also be achieved through other routes, such as the reduction of α-aminoalkyl trifluoromethyl ketones or the nucleophilic trifluoromethylation of α-amino aldehydes. nih.govuzh.ch
Sulfur-centered nucleophiles, known for their high nucleophilicity, readily participate in the ring-opening of this compound. libretexts.orgyoutube.com Thiols and their corresponding thiolates are effective nucleophiles for this transformation. Research has shown that this compound and its derivatives react with a variety of sulfur nucleophiles under mild conditions. researchgate.net For instance, the reaction of 2,2-bis(trifluoromethyl)oxirane with an aqueous solution of sodium sulfide (B99878) (Na₂S) produces S[CH₂C(CF₃)₂OH]₂. researchgate.net Similarly, reaction with sodium thiosulfate (B1220275) (Na₂S₂O₃) leads to the formation of the corresponding Bunte salt. researchgate.net The reaction with sodium thiocyanate (B1210189) (NaSCN) in water is exothermic and results in a high yield of a cyclic imine. researchgate.net
The formation of carbon-carbon bonds through the ring-opening of epoxides with carbon-centered nucleophiles is a fundamental transformation in organic synthesis. arkat-usa.org Organometallic reagents, such as Grignard reagents, are excellent carbon-based nucleophiles that add to the less-substituted side of epoxides. masterorganicchemistry.com The reaction of Grignard reagents with epoxides results in the formation of a new carbon-carbon bond and the opening of the strained three-membered ring. masterorganicchemistry.comkhanacademy.org
Another important class of carbon-centered nucleophiles is organoboron compounds. The lithiation-borylation of this compound provides a route to densely functionalized and versatile trifluoromethyl-substituted α-tertiary boronic esters. nih.gov This reaction involves a 1,2-rearrangement of a carbon-based group on an intermediate boronate complex with complete retention of stereochemistry. nih.govresearchgate.net
The regioselectivity of the nucleophilic ring-opening of unsymmetrical epoxides like this compound is a critical factor that is primarily governed by steric and electronic effects. magtech.com.cn Under basic or neutral conditions, the reaction typically follows an S\textsubscript{N}2 pathway, where the nucleophile attacks the less sterically hindered carbon atom. researchgate.net In the case of this compound, the presence of the bulky and strongly electron-withdrawing trifluoromethyl group directs the nucleophilic attack to the unsubstituted carbon atom (C3). nih.gov This regioselectivity is a result of both steric hindrance at the C2 position and the electronic repulsion between the incoming nucleophile and the electronegative trifluoromethyl group. nih.gov This leads to the predominant formation of 1-substituted-3,3,3-trifluoro-2-propanol derivatives.
The stereochemistry of the ring-opening is also a key consideration. The S\textsubscript{N}2 attack results in an inversion of configuration at the center of attack. beilstein-journals.org Therefore, the reaction of an enantiomerically pure epoxide with a nucleophile will lead to the formation of a stereochemically defined product. For example, the ring-opening of enantiopure this compound will yield a product with a specific stereochemistry at the newly formed stereocenter. nih.gov
Table 2: Summary of Regio- and Stereochemical Outcomes
| Nucleophile Type | Predominant Site of Attack | Reaction Mechanism | Stereochemical Outcome |
|---|---|---|---|
| Oxygen-Centered | C3 (less substituted) | S\textsubscript{N}2 | Inversion of configuration |
| Nitrogen-Centered | C3 (less substituted) | S\textsubscript{N}2 | Inversion of configuration |
| Sulfur-Centered | C3 (less substituted) | S\textsubscript{N}2 | Inversion of configuration |
| Carbon-Centered (Grignard) | C3 (less substituted) | S\textsubscript{N}2 | Inversion of configuration |
| Carbon-Centered (Boronates) | C2 (via rearrangement) | 1,2-rearrangement | Retention of configuration |
Electrophilic Ring-Opening Reactions
The electrophilic ring-opening of epoxides is a fundamental transformation, typically initiated by the protonation of the epoxide oxygen under acidic conditions, which enhances the electrophilicity of the ring carbons. In the case of unsymmetrical epoxides like this compound, the regioselectivity of the subsequent nucleophilic attack is a key consideration. The reaction mechanism can exhibit characteristics of both SN1 and SN2 pathways. libretexts.orgunicamp.br
Under acidic conditions, the epoxide oxygen is first protonated, creating a more reactive intermediate. The subsequent nucleophilic attack can occur at either of the two carbon atoms of the ring. For many unsymmetrical epoxides, the attack preferentially occurs at the more substituted carbon, as this carbon can better stabilize the developing positive charge in a transition state with SN1 character. unicamp.bryoutube.com However, the potent electron-withdrawing inductive effect of the trifluoromethyl group destabilizes any adjacent carbocationic character. This electronic effect strongly favors a nucleophilic attack at the less substituted carbon (C3) via an SN2-type mechanism. nih.govbeilstein-journals.org This regioselectivity is a hallmark of fluorinated epoxides, directing the nucleophile away from the carbon bearing the fluorinated substituent. nih.gov
For instance, the reaction of the related 2,2-bis(trifluoromethyl)oxirane with strong acids (HX) proceeds regioselectively to form tertiary alcohols of the structure XCH2C(CF3)2OH, where the nucleophile (X-) attacks the unsubstituted methylene (B1212753) carbon. researchgate.net This highlights the directing effect of the trifluoromethyl groups. Reactions with strong acids like fluorosulfonic acid are known to proceed rapidly, even at ambient temperatures, to yield the corresponding ring-opened products. researchgate.net
Table 1: Examples of Electrophilic Ring-Opening Reactions of Fluorinated Epoxides Note: Data for the closely related 2,2-bis(trifluoromethyl)oxirane is presented to illustrate the typical reactivity pattern.
| Fluorinated Epoxide | Reagent | Product | Reference |
| 2,2-Bis(trifluoromethyl)oxirane | Fluorosulfonic Acid (FSO3H) | FSO2OCH2C(CF3)2OH | researchgate.net |
| 2,2-Bis(trifluoromethyl)oxirane | Trifluoromethanesulfonic Acid (CF3SO3H) | CF3SO2OCH2C(CF3)2OH | researchgate.net |
| 2,2-Bis(trifluoromethyl)oxirane | Hydrochloric Acid (HCl) | ClCH2C(CF3)2OH | researchgate.net |
| 2,2-Bis(trifluoromethyl)oxirane | Hydroiodic Acid (HI) | ICH2C(CF3)2OH | researchgate.net |
Frustrated Lewis Pair (FLP) Mediated Ring-Opening of this compound
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. utexas.edu This unquenched reactivity allows them to activate a variety of small molecules, including epoxides. The ring-opening of this compound has been successfully achieved using preorganized FLPs. helsinki.firesearchgate.net
Studies using FLPs such as tBu2PCH2BPh2 and o-Ph2P(C6H4)BCat (where Cat = catechol) have shown that they react with this compound to yield zwitterionic six- and seven-membered heterocycles. helsinki.firesearchgate.net Computational and kinetic investigations have elucidated the mechanism for this transformation. The reaction proceeds via the activation of the epoxide by the Lewis acidic borane (B79455) component of the FLP. This is followed by an intermolecular nucleophilic attack of the phosphine (B1218219) from a second FLP molecule on the less sterically hindered carbon of the activated epoxide. helsinki.firesearchgate.net The resulting linear intermediate then undergoes ring-closure to form the final heterocyclic product, releasing the second equivalent of the FLP, which acts as a catalyst in the process. helsinki.fi
Table 2: FLP-Mediated Ring-Opening of this compound
| Frustrated Lewis Pair (FLP) | Epoxide | Product | Reference |
| tBu2PCH2BPh2 | This compound | Six-membered zwitterionic heterocycle | helsinki.firesearchgate.net |
| o-Ph2P(C6H4)BCat | This compound | Seven-membered zwitterionic heterocycle | helsinki.firesearchgate.net |
Cycloaddition Reactions Involving this compound
The [3+2] cycloaddition of epoxides with unsaturated molecules like carbon dioxide (CO2) and carbon disulfide (CS2) is an atom-economical method for synthesizing five-membered heterocyclic compounds, such as cyclic carbonates and thiocarbonates. These reactions typically require catalysis to facilitate the ring-opening of the epoxide. nih.gov
The general mechanism for the cycloaddition of CO2 to epoxides involves activation of the epoxide by a Lewis acid catalyst, followed by a nucleophilic attack (often by a co-catalyst like a halide ion) to open the ring. nih.govnih.gov The resulting alkoxy anion then attacks the electrophilic carbon of CO2, and subsequent intramolecular ring-closure yields the cyclic carbonate and regenerates the nucleophilic co-catalyst. nih.gov A wide range of catalytic systems, including bifunctional niobium complexes and dual organocatalyst systems like pentaerythritol/halides, have been developed to promote this transformation efficiently under various conditions. nih.govmdpi.com
While specific studies detailing the CO2 cycloaddition with this compound are limited, its reaction with carbon disulfide (CS2) has been reported. The reaction proceeds at ambient temperature to afford the corresponding trifluoromethylated 1,3-oxathiolane-2-thione. researchgate.net This transformation demonstrates the susceptibility of the strained oxirane ring to undergo cycloaddition reactions, providing a pathway to sulfur-containing heterocycles. The increased reactivity is driven by the relief of ring strain. masterorganicchemistry.com
Table 3: Cycloaddition Reactions with this compound
| Reagent | Product Type | Reference |
| Carbon Disulfide (CS2) | Trifluoromethylated 1,3-oxathiolane-2-thione | researchgate.net |
| Carbon Dioxide (CO2) | Trifluoromethylated cyclic carbonate (Expected) | nih.gov |
Rearrangement Reactions and Isomerizations of this compound
Fluorinated epoxides can undergo unique rearrangement and isomerization reactions, often promoted by Lewis acids or fluoride (B91410) ions. These reactions can lead to the formation of valuable fluorinated carbonyl compounds. For monofluorinated epoxides, treatment with a fluoride ion source can induce a fascinating ring-opening and rearrangement process. This involves both a C-F bond cleavage and the formation of a new C-F bond, constituting a formal 1,2-fluorine shift to yield α-fluorinated ketones. cas.cn
Another plausible rearrangement for this compound, particularly in the presence of a Lewis acid, is isomerization to the corresponding ketone, 1,1,1-trifluoroacetone. This type of epoxide-carbonyl rearrangement is a well-known process for other epoxides. The mechanism involves coordination of the Lewis acid to the epoxide oxygen, followed by a 1,2-hydride shift from the adjacent carbon to the carbon bearing the trifluoromethyl group, which concurrently opens the ring to form the ketone. The strong electron-withdrawing nature of the CF3 group would make the adjacent carbon highly electrophilic and susceptible to such a rearrangement.
Radical Reaction Pathways and Their Mechanistic Elucidation
The study of radical reactions involving epoxides often focuses on pathways initiated by photolysis or radiolysis. For the parent compound, oxirane, photochemical dissociation has been shown to proceed via the Gomer-Noyes mechanism. nih.gov This involves the initial cleavage of a C–O bond to form a diradical intermediate, followed by subsequent C-C bond cleavage and hydrogen atom transfer to yield final products. nih.gov While direct photochemical studies on this compound are not extensively detailed in the provided context, insights into its behavior under high-energy conditions can be drawn from related research.
Photoelectron spectroscopy studies on this compound have been conducted to probe its electronic structure and fragmentation patterns upon ionization. rsc.orgrsc.org These investigations provide fundamental data on the molecular orbitals and how the CF3 group influences the electronic properties compared to a standard methyl group. rsc.org Such studies are crucial for understanding the initial steps of high-energy processes that may lead to radical-mediated fragmentation. For instance, upon ionization, the molecule can fragment through various channels, and understanding the state-selected photochemistry helps to map these radical pathways. rsc.org
Furthermore, certain synthetic transformations involving this compound have been proposed to proceed through radical mechanisms. For example, some lithiation-borylation reactions are suggested to involve a sequence of radical initiation followed by an ionic 1,2-boronate rearrangement to form densely functionalized trifluoromethyl-substituted boronic esters.
Advanced Computational and Theoretical Studies on 2 Trifluoromethyl Oxirane
Quantum Chemical Calculations of Molecular Structures and Energetics
Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of molecules. For trifluoromethyl-substituted oxiranes, these methods elucidate the influence of the highly electronegative trifluoromethyl group on the strained three-membered ring.
While 2-(trifluoromethyl)oxirane itself does not have cis/trans isomers, related substituted compounds like 2-fluoro-3-(trifluoromethyl)oxirane (FTFO) provide a valuable model for understanding the conformational effects of the trifluoromethyl group on the oxirane ring. Quantum chemical calculations have been employed to characterize the conformational landscape of cis- and trans-FTFO.
Ab initio calculations at the MP2/6-311++G(2d,2p) level have been used to determine the equilibrium structures and relative energies of these isomers. researchgate.netnih.gov The studies show that the trans isomer of FTFO is more stable than the cis isomer, with a calculated equilibrium energy difference of 825 cm⁻¹. researchgate.net This stability difference is attributed to a combination of favorable attractive interactions and reduced unfavorable interactions in the trans configuration. researchgate.net
The conformational preference is also dictated by the rotational position of the trifluoromethyl group. Potential energy scans, performed by systematically rotating the C-CF₃ bond (defined by the C1-C2-C3-F2 dihedral angle) while relaxing all other parameters, reveal the barriers to internal rotation for the CF₃ group. nih.gov For both cis- and trans-FTFO, three equivalent energy minima are found, corresponding to different staggered conformations of the trifluoromethyl group relative to the oxirane ring. researchgate.netnih.gov
Table 1: Calculated Structural and Energetic Parameters for cis- and trans-2-Fluoro-3-(trifluoromethyl)oxirane
Data sourced from ab initio calculations at the MP2/6-311++G(2d,2p) level. researchgate.netnih.gov
The electronic structure of this compound is significantly influenced by the strong electron-withdrawing nature of the CF₃ group. This affects the charge distribution, bond strengths, and molecular orbitals of the molecule. Theoretical calculations, such as Hartree-Fock and Density Functional Theory (DFT), are crucial for analyzing these electronic properties.
Studies on the photoionization of this compound reveal details about its molecular orbitals. nih.govbeilstein-journals.org Ab initio calculations are used to assign the ion spectroscopy and understand the fragmentation patterns observed experimentally. nih.gov The calculations show how the substitution of a methyl group (in methyl-oxirane) with a trifluoromethyl group dramatically affects the electronic structure and the character of the outermost orbitals involved in ionization. nih.gov
Spectroscopic Characterization through Theoretical Simulations
Theoretical simulations are a powerful partner to experimental spectroscopy, aiding in the assignment of complex spectra and providing a direct link between the observed transitions and the underlying molecular structure.
Microwave rotational spectroscopy is a high-resolution technique that provides precise information about the geometry of molecules in the gas phase. researchgate.net Quantum chemical calculations are essential for predicting the rotational spectra, which facilitates the experimental search and assignment of rotational transitions.
For cis- and trans-2-fluoro-3-(trifluoromethyl)oxirane, ab initio calculations at the MP2/6-311++G(2d,2p) level were performed to predict their equilibrium structures. nih.gov These theoretical structures are then used to calculate the rotational constants (A, B, C), which are critical for predicting the frequencies of rotational transitions. The excellent agreement between the theoretically predicted spectroscopic constants and those determined experimentally confirms the identified structures. researchgate.net This synergy between theory and experiment allows for the precise determination of vibrationally averaged structures in the ground state. researchgate.netnih.gov
Similarly, computational models have been used to explore the homodimers of this compound, where theoretical predictions of spectroscopic constants were vital for identifying and characterizing two different isomers of the homochiral dimer in the experimental rotational spectrum. nih.gov
Table 2: Comparison of Theoretical and Experimental Rotational Constants (MHz) for the Lowest Energy Isomer of the Homochiral Dimer of this compound
Theoretical values provide excellent estimates that guide experimental characterization. nih.gov
Photoelectron circular dichroism (PECD) is a powerful chiroptical technique that is highly sensitive to molecular stereochemistry. nih.gov Theoretical simulations are indispensable for interpreting PECD results, as the observed asymmetries in the photoelectron angular distribution are intricately linked to the electronic structure of the chiral molecule and the dynamics of the photoionization process.
Joint experimental and theoretical studies on this compound have explored the PECD effect in both valence and inner-shell photoionization. nih.govbeilstein-journals.orgtcichemicals.com Continuum multiple scattering calculations and relaxed-core Hartree-Fock calculations have been used to model the PECD observables. nih.govsemanticscholar.org These theoretical approaches can predict the dichroic parameter (β₁) and the angular distribution parameter (β₂) which are measured experimentally. beilstein-journals.org
The research demonstrates that PECD is highly sensitive to which atomic site the electron is emitted from. tcichemicals.com By tuning the photon energy to ionize specific core orbitals (O 1s, C 1s, F 1s), significant differences in the PECD signal are observed. tcichemicals.com Theoretical calculations support these experimental findings, showing that the starting point of the photoelectron wave has a decisive influence on the sign and magnitude of the chiral asymmetry. For instance, calculations predicted a sizable asymmetry (β₁) of up to 9% for the K-shell photoionization of the oxygen atom, which was in good agreement with experimental results. beilstein-journals.org
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a key tool for elucidating the detailed pathways of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. While dedicated mechanistic studies on this compound are limited, computational work on analogous substituted oxiranes provides significant insight into its expected reactivity.
The ring-opening of fluorinated oxiranes is a primary reaction pathway. DFT studies on the closely related 2,2-bis(trifluoromethyl)oxirane (B3041556) show that the strong electron-withdrawing effect of the CF₃ groups significantly influences the regioselectivity of nucleophilic attack. researchgate.net These calculations reveal that the C-O bond at the more substituted carbon (C2) is elongated and weakened, creating a more electrophilic center at C2 and favoring C2-O cleavage upon nucleophilic attack. researchgate.net This regioselectivity is a direct consequence of the electronic structure perturbation by the trifluoromethyl groups.
Computational studies on the ring-opening of other substituted oxiranes, such as 2-(chloromethyl)oxirane, with nucleophiles like bromide and acetate (B1210297) have been performed using DFT. tcichemicals.com These studies confirm that the reaction proceeds through an S_N_2-like mechanism, and they allow for the detailed geometric characterization of the corresponding transition states. tcichemicals.com The calculations map the potential energy surface for the backside α-attack of the nucleophile, which is the favored pathway. Similar mechanistic principles are expected to govern the nucleophilic ring-opening of this compound, where the CF₃ group would sterically and electronically guide the incoming nucleophile to the less substituted carbon atom in a classic S_N_2 reaction.
Analysis of Intermolecular Interactions of this compound
Formation and Characterization of Gas-Phase Heterodimers (e.g., with Argon)
To probe the intermolecular forces at play, the formation of weakly bound heterodimers between this compound and a noble gas, such as argon, has been investigated using a combination of microwave rotational spectroscopy and quantum chemistry calculations. These studies are instrumental in mapping the potential energy surface of the interacting species and determining the preferred binding topologies.
In computational models of the TFO-argon complex, it has been determined that the argon atom preferentially locates on the face of the epoxide ring opposite to the trifluoromethyl group. nih.govacs.org This arrangement is a result of a delicate balance between electrostatic and dispersion forces. The primary interaction is with the oxygen atom of the oxirane ring, which is the most electronegative and nucleophilic site in that part of the molecule. nih.govacs.org
Comparative studies with other fluorinated oxiranes, such as 2-(fluoromethyl)oxirane (FO) and 2-(difluoromethyl)oxirane (B1471456) (DFO), reveal interesting trends in the intermolecular distances. As the number of fluorine atoms on the methyl group increases, the interaction between the argon atom and the oxirane ring is subtly altered.
Below is a table comparing key intermolecular distances in the argon complexes of TFO and its less-fluorinated analogues, as determined from experimental and computational data.
| Complex | Ar–O Distance (Å) | Ar–C1 Distance (Å) | Ar–C2 Distance (Å) |
|---|---|---|---|
| Ar-TFO | ~3.495 | ~3.764 | Data not available |
| Ar-DFO | ~3.472 | ~3.758 | Data not available |
| Ar-FO | ~3.372 | Data not available | ~3.764 |
This table presents a comparative view of the intermolecular distances in the argon complexes of this compound (TFO), 2-(difluoromethyl)oxirane (DFO), and 2-(fluoromethyl)oxirane (FO). The data is compiled from comparative studies and illustrates the subtle changes in binding with increased fluorination.
The longer Ar-O distance in the TFO complex compared to the FO complex suggests a slightly weaker interaction, which can be attributed to the electron-withdrawing effects of the trifluoromethyl group. These precise measurements and calculations are vital for building accurate models of intermolecular forces that govern molecular recognition phenomena.
Theoretical Insights into Chiral Tagging Interactions
A significant application of the detailed understanding of intermolecular interactions involving this compound is in the field of chiral analysis. The "chiral tagging" method relies on the formation of non-covalent diastereomeric complexes between a chiral molecule of known absolute configuration (the "tag") and the enantiomers of a chiral analyte. These newly formed diastereomers possess distinct rotational spectra, allowing for the unambiguous determination of the absolute configuration and the enantiomeric excess of the analyte. nih.gov
This compound has been identified as a promising chiral tag due to its strong and simple microwave spectrum, and its ability to form stable complexes with a variety of chiral analytes. nih.govnsf.gov The multiple functional groups on TFO, including the electronegative oxygen and fluorine atoms and the electropositive hydrogen atoms, enable it to bind readily with other molecules through a network of weak interactions. acs.org
A notable success in the application of TFO as a chiral tag has been the quantification of the enantiomeric excess of (R)- and (S)-styrene oxide. acs.org In this work, the formation of diastereomeric complexes between TFO and each enantiomer of styrene (B11656) oxide was achieved in a supersonic jet expansion. The subsequent analysis of the distinct rotational spectra of these complexes allowed for a precise determination of the enantiomeric composition of the styrene oxide sample. acs.org
Theoretical calculations are indispensable in guiding and interpreting these experiments. Computational methods, such as density functional theory (DFT) and ab initio calculations, are used to predict the structures and relative energies of the different possible diastereomeric complexes. nsf.gov These calculations provide insights into the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the chiral recognition.
For the TFO-styrene oxide system, theoretical models would predict the most stable conformations of the (R)-TFO-(R)-styrene oxide and (R)-TFO-(S)-styrene oxide complexes. The calculated rotational constants for these predicted structures can then be compared with the experimentally observed spectra to confirm the assignments and to gain a deeper understanding of the forces driving the chiral discrimination. The success of these studies underscores the power of combining high-resolution rotational spectroscopy with advanced computational chemistry to probe the subtle yet crucial interactions that govern molecular chirality.
Applications of 2 Trifluoromethyl Oxirane in Contemporary Chemical Synthesis
Versatile Building Block for Diverse Fluorinated Organic Molecules
The high reactivity of the epoxide ring, coupled with the unique properties imparted by the trifluoromethyl substituent, establishes 2-(trifluoromethyl)oxirane as a cornerstone for synthesizing a diverse array of fluorinated compounds. Its utility stems from predictable and highly regioselective ring-opening reactions with a broad spectrum of nucleophiles.
Synthesis of Fluorinated Alcohols and Amines
The reaction of this compound with various nucleophiles proceeds via an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom. This regioselectivity is driven by the electronic repulsion between the incoming nucleophile and the strongly electronegative trifluoromethyl group on the adjacent carbon. beilstein-journals.org This predictable reactivity provides a reliable pathway to important classes of fluorinated compounds such as β-amino-α-trifluoromethyl alcohols and other functionalized alcohols.
For instance, the reaction of this compound with amines like ammonia (B1221849) or diethylamine (B46881) leads to the regioselective formation of the corresponding amino alcohols. Similarly, a range of oxygen, sulfur, and carbon nucleophiles can be employed to open the epoxide ring, yielding functionalized tertiary alcohols. The reaction of the related 2,2-bis(trifluoromethyl)oxirane (B3041556) with various alcohols under phase transfer catalysis conditions produces the corresponding tertiary alcohols in moderate to good yields. researchgate.net
| Nucleophile (Nu-H) | Product | Reference |
|---|---|---|
| Ammonia | β-amino-α-trifluoromethyl)ethanol | researchgate.net |
| Diethylamine | 3-diethylamino-1,1,1-trifluoropropan-2-ol | researchgate.net |
| Methanol (CH₃OH) | CH₃OCH₂C(CF₃)₂OH* | researchgate.net |
| Phenol (B47542) | ArOCH₂C(CF₃)₂OH* | researchgate.net |
Note: These examples were demonstrated with 2,2-bis(trifluoromethyl)oxirane, but illustrate the general reactivity pattern.
Precursor for Trifluoromethyl-Substituted Heterocyclic Compounds
Beyond simple ring-opening, this compound serves as a key precursor for constructing more complex trifluoromethyl-substituted heterocyclic systems. These structures are of significant interest in medicinal and materials chemistry.
One notable example involves the reaction of fluorinated epoxides with sulfur-based nucleophiles. The reaction of 2,2-bis(trifluoromethyl)oxirane with an aqueous solution of sodium thiocyanate (B1210189) (NaSCN) proceeds exothermically to yield a cyclic imine in high yield. researchgate.net In another advanced application, the reaction of this compound with frustrated Lewis pairs (FLPs)—combinations of sterically hindered Lewis acids and bases—results in a regioselective ring-opening to form stable six- and seven-membered zwitterionic heterocycles. wikipedia.orgnih.govbris.ac.ukutexas.edu This methodology provides a metal-free route to novel heterocyclic frameworks that are otherwise difficult to access. wikipedia.orgnih.govbris.ac.ukutexas.edu
Construction of Trifluoromethyl-Containing Alkenes and Organoboronates
While direct conversion to alkenes is not the primary application, the functional group handle introduced by this compound provides a pathway for their construction. The fluorinated alcohols synthesized via ring-opening reactions (as described in 5.1.1) are versatile intermediates that can be subsequently dehydrated to form trifluoromethyl-containing alkenes. This two-step sequence leverages the oxirane as the initial source of the crucial CF₃-containing fragment.
Similarly, the synthesis of trifluoromethylated organoboronates, which are exceptionally useful and versatile building blocks in cross-coupling reactions, can be approached using intermediates derived from the oxirane. The ability to generate defined trifluoromethylated alcohol structures provides a starting point for transformations that can lead to the formation of C-B bonds, thereby creating valuable organoboronate reagents for further synthetic diversification.
Utility in Chiral Analysis via Chiral Tagging Methodologies
Determining the enantiomeric excess and absolute configuration of chiral molecules is a fundamental challenge in chemistry. This compound and its derivatives have emerged as powerful tools in this area, functioning as "chiral tags" in a technique primarily utilizing microwave spectroscopy. nih.govillinois.eduillinois.edu
The methodology involves the formation of non-covalent complexes between the chiral tag (e.g., this compound) and the enantiomers of an analyte. nih.gov This interaction creates two distinct diastereomeric complexes. Since diastereomers possess different mass distributions and moments of inertia, they exhibit unique and distinguishable rotational spectra. nih.govacs.org By analyzing these spectra, researchers can unambiguously establish the absolute configurations of the enantiomers that form the complexes and quantitatively determine their relative amounts in a sample. nih.govacs.org
Small, fluorinated oxiranes like this compound are particularly well-suited for this application for several reasons:
They are volatile and can be easily introduced into a free-jet expansion for spectroscopic analysis. illinois.eduillinois.edu
They possess simple, hyperfine-free spectra, which simplifies the analysis of the resulting diastereomeric complexes. illinois.eduillinois.edu
They are commercially available in enantiomerically pure forms. illinois.eduillinois.edu
The ability to tune the intermolecular interactions by modifying the fluorine substitution on the oxirane ring may further enhance the applicability of this method to a wide variety of analytes. nih.govacs.orgacs.org
Intermediate in the Development of Advanced Fluorinated Materials (e.g., Fluoropolymers, Perfluorinated Polyethers)
The unique properties conferred by fluorine, such as high thermal stability, chemical inertness, and low surface energy, make fluorinated polymers and materials highly desirable for advanced applications. This compound and related fluorinated epoxides are critical intermediates and monomers in the synthesis of these materials. polymer-books.com
These epoxides can undergo polymerization to form polyfluorinated polyethers. google.com For example, anionic catalytic polymerization of hexafluoropropylene oxide (HFPO), a related fluorinated epoxide, is a key industrial method for producing perfluoropolyether (PFPE) oils. fluorochemie.com These PFPEs are renowned for their exceptional thermal and oxidative stability and are used as high-performance lubricants in demanding environments such as the aerospace and nuclear industries. fluorochemie.com
Homopolymers derived from partially fluorinated epoxides are also valuable. These polymers are key components in specialized applications such as photoresists for low ultraviolet wavelength lithography, a critical process in the manufacturing of semiconductors. google.com The incorporation of the trifluoromethyl group enhances the properties of the resulting polymers, making them suitable for specialty coatings and adhesives. polymer-books.com The synthesis of telechelic PFPAE oligomers can be achieved through the anionic ring-opening polymerization of hexafluoropropylene oxide, which serves as a foundational step for creating more complex fluorinated monomers and polymers. nih.gov
Emerging Trends and Future Research Perspectives on 2 Trifluoromethyl Oxirane
Innovative Catalytic Systems for 2-(Trifluoromethyl)oxirane Transformations
The development of sophisticated catalytic systems is paramount to unlocking the full synthetic potential of this compound. Current research is intensely focused on achieving high levels of regio-, diastereo-, and enantioselectivity in its ring-opening and cycloaddition reactions.
One significant area of innovation lies in asymmetric catalysis , which is crucial for the synthesis of chiral molecules, a key requirement in the pharmaceutical industry. Dirhodium complexes, for instance, have shown considerable promise in catalyzing asymmetric transformations involving trifluoromethylated precursors. While not exclusively focused on this compound, these catalytic systems provide a strong foundation for its enantioselective reactions. Organocatalysis has also emerged as a powerful tool, with bifunctional organocatalysts being employed in diastereoselective and enantioselective aldol (B89426) reactions of related trifluoromethyl ketones to produce chiral tertiary alcohols.
Phase transfer catalysis (PTC) represents another innovative approach, facilitating the reaction of this compound with various nucleophiles under mild conditions. This methodology has been successfully applied to the ring-opening of the closely related 2,2-bis(trifluoromethyl)oxirane (B3041556) with alcohols, demonstrating the potential for efficient and scalable transformations.
Furthermore, Lewis acid catalysis , such as triflic acid-catalyzed Friedel-Crafts alkylation, has been effectively used for the ring-opening of trifluoromethyl-substituted oxiranes with aromatic compounds. The regioselectivity of these reactions is highly dependent on the electronic and steric properties of the substituents on the oxirane ring, highlighting the fine-tuning possible with these catalytic systems.
Table 1: Overview of Catalytic Systems for Trifluoromethylated Oxirane Transformations
| Catalytic System | Transformation Type | Key Features |
| Dirhodium Complexes | Asymmetric Catalysis | High enantioselectivity in cyclopropanation of related trifluoromethyl diazo compounds. |
| Bifunctional Organocatalysts | Asymmetric Aldol Reactions | Good diastereoselectivity and enantioselectivity for synthesis of chiral trifluoromethylated alcohols. |
| Phase Transfer Catalysis | Nucleophilic Ring-Opening | Mild reaction conditions, suitable for reactions with alcohols. |
| Triflic Acid | Friedel-Crafts Alkylation | Excellent yields for the synthesis of α-(trifluoromethyl)phenylethanols. |
Development of New Synthetic Methodologies Leveraging Unique Reactivity
The inherent reactivity of this compound, characterized by the electrophilic nature of the oxirane carbons and the influence of the CF3 group, is being harnessed to develop novel synthetic methodologies. A primary focus is on the regioselective ring-opening of the epoxide. The electron-withdrawing trifluoromethyl group directs nucleophilic attack to the less substituted carbon atom (C3), a feature that is exploited in the synthesis of a wide array of functionalized molecules.
The reaction of this compound with various nucleophiles, including amines and thiols, provides a direct route to valuable 2-amino-3-hydroxy and 2-thio-3-hydroxy-1,1,1-trifluoropropane derivatives. These products serve as versatile building blocks for more complex molecules. For example, the synthesis of 2- and 3-trifluoromethylmorpholines commences with the ring-opening of this compound, showcasing its utility in constructing important heterocyclic scaffolds for drug discovery. rsc.org
Cycloaddition reactions involving this compound and its derivatives are also a burgeoning area of research. These reactions provide access to a diverse range of fluorinated heterocycles, which are of significant interest in medicinal and materials science. While specific examples with this compound are still emerging, the broader field of cycloadditions with fluorinated building blocks points towards a promising future for this methodology.
The development of one-pot, multi-component reactions starting from this compound is another forward-looking strategy. Such approaches offer increased efficiency and atom economy, aligning with the principles of green chemistry.
Table 2: Regioselective Ring-Opening Reactions of Trifluoromethylated Oxiranes
| Nucleophile | Product Type | Significance |
| Amines | β-Trifluoromethyl-β-amino alcohols | Precursors to trifluoromethylated morpholines and other N-heterocycles. rsc.org |
| Thiols | β-Trifluoromethyl-β-thio alcohols | Building blocks for sulfur-containing fluorinated compounds. |
| Alcohols | β-Trifluoromethyl ether alcohols | Introduction of fluorinated alkoxy moieties. |
| Aromatic Compounds (Friedel-Crafts) | α-(Trifluoromethyl)phenylethanols | Synthesis of fluorinated benzylic alcohols. |
Exploration of Expanded Applications in Chemical Sciences
The unique properties imparted by the trifluoromethyl group make this compound an attractive building block in various sectors of the chemical sciences. Its applications are continually expanding beyond its initial uses.
In medicinal chemistry , this compound is a key starting material for the synthesis of trifluoromethylated heterocycles such as morpholines and piperidines. rsc.orgnih.gov The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.net The resulting fluorinated scaffolds are therefore of high value in the development of new therapeutic agents.
In the realm of agrochemicals , the introduction of trifluoromethyl groups is a well-established strategy for increasing the efficacy and stability of herbicides, insecticides, and fungicides. While direct applications of this compound in commercial agrochemicals are not yet widespread, its potential as a precursor to novel active ingredients is an active area of research.
The field of materials science is also benefiting from the use of this compound. It serves as a monomer in the synthesis of fluorinated polymers. These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for applications in specialty coatings, adhesives, and advanced composites. nsf.govnih.gov
Advanced Analytical and Spectroscopic Probes for Trifluoromethyl Oxirane Systems
The precise characterization of this compound and its derivatives is crucial for understanding their reactivity and for quality control in their applications. A suite of advanced analytical and spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of trifluoromethylated oxiranes. ¹H NMR spectra of epoxides typically show resonances in the 2.5-3.5 ppm range. libretexts.orglibretexts.org In this compound, the coupling between protons and the fluorine atoms of the CF3 group provides valuable structural information. ¹³C NMR is used to identify the carbon skeleton, with the epoxide carbons appearing in the 40-60 ppm region. libretexts.org Of particular importance is ¹⁹F NMR, which is highly sensitive to the chemical environment of the fluorine atoms and provides a distinct signal for the CF3 group.
Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is essential for determining the elemental composition and for the fragmentation analysis of these compounds. nih.gov It is a powerful tool for identifying reaction products and for studying the mechanisms of transformations involving this compound.
Microwave rotational spectroscopy has recently been utilized to characterize the gas-phase structures of fluorinated oxiranes with high precision. acs.org This technique provides detailed information about molecular geometry and intermolecular interactions, which is valuable for understanding the fundamental properties of these systems.
Photoelectron circular dichroism (PECD) is an advanced chiroptical technique that has been applied to study enantiomerically pure trifluoromethyl-oxirane. rsc.org PECD is highly sensitive to the stereochemistry of chiral molecules and provides insights into their electronic structure.
Table 3: Spectroscopic Data for Trifluoromethylated Epoxides
| Technique | Key Observables | Application |
| ¹H NMR | Resonances at 2.5-3.5 ppm, H-F coupling. libretexts.orglibretexts.org | Structural elucidation and confirmation of epoxide ring. |
| ¹³C NMR | Resonances at 40-60 ppm for epoxide carbons. libretexts.org | Carbon skeleton determination. |
| ¹⁹F NMR | Distinct signal for the CF3 group. | Confirmation of trifluoromethyl group presence and purity assessment. |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns. nih.gov | Molecular weight determination and structural analysis. |
| Microwave Spectroscopy | Rotational constants. acs.org | Precise determination of molecular structure in the gas phase. |
| Photoelectron Circular Dichroism | Asymmetry in photoelectron angular distribution. rsc.org | Chiral differentiation and electronic structure analysis. |
Q & A
Q. Case Study :
- Substrate : 2-[4-(Trifluoromethyl)phenyl]oxirane
- Reaction : Hydrogenation with Pd/C
- Product : Linear alcohol (major) due to CF₃-induced polarization, yielding >80% regioselectivity .
Advanced: What computational strategies are optimal for modeling the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) accurately predict molecular geometry, frontier orbitals, and reaction pathways . Key findings include:
Q. Recommended Workflow :
Geometry optimization using 6-31G(d,p).
Frequency analysis to confirm minima.
Single-point energy calculations with a larger basis set (e.g., 6-311++G(3df,3pd)).
Advanced: How does this compound compare to its analogs (e.g., difluoromethyl or chloromethyl derivatives) in polymer chemistry applications?
The CF₃ group enhances thermal stability and hydrophobicity in fluorinated polymers. For example:
- Copolymerization : With hexafluoropropylene oxide, it forms thermally stable polymers (decomposition >300°C) suitable for coatings .
- Dielectric Properties : Polymers derived from this compound exhibit ultralow dielectric constants (κ ≈ 2.1–2.3), outperforming chloromethyl analogs (κ ≈ 3.0–3.5) due to reduced polarizability .
Q. Comparison Table: Epoxide Analogs in Polymerization
| Substituent | Thermal Stability (°C) | Dielectric Constant (κ) |
|---|---|---|
| CF₃ | 300–350 | 2.1–2.3 |
| CHF₂ | 250–300 | 2.5–2.8 |
| CH₂Cl | 200–250 | 3.0–3.5 |
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and flame-resistant lab coats are mandatory due to flammability (flash point: -40°C) and toxicity .
- Ventilation : Use fume hoods to prevent inhalation exposure (GHS hazard code H335).
- Storage : Under argon at 2–8°C to prevent moisture absorption and decomposition .
Advanced: What mechanistic insights explain the reduced reactivity of this compound in nucleophilic ring-opening compared to non-fluorinated epoxides?
The CF₃ group destabilizes the transition state via two effects:
Electronic : Strong inductive withdrawal reduces electron density at the reaction site, increasing activation energy.
Steric : The bulky CF₃ group hinders nucleophile approach, particularly in SN2 mechanisms.
Experimental kinetic studies show a 10-fold lower rate constant (k) compared to ethylene oxide in hydroxide-mediated ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
